

A Technical Guide to the Synthesis and Chemical Properties of Thiophanate-Methyl

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Compound of Interest

Compound Name: Thiophanate-Methyl

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Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the thiophanate class of chemicals. First registered in 1973, it is widely utilized in agriculture to protect a variety of tree, vine, and root crops from a range of fungal diseases, including leaf spots, powdery mildew, and rots.[1][2][3] It functions as a pro-fungicide, meaning it is converted into its primary active metabolite, carbendazim (also known as methyl benzimidazol-2-ylcarbamate or MBC), upon application.[2][4] This conversion is crucial for its fungitoxic activity.[2][5] This guide provides an in-depth overview of its chemical properties, synthesis pathway, mechanism of action, and analytical protocols.

Chemical Properties

Thiophanate-methyl is a colorless to light brown crystalline solid.[2][6] It is stable in acidic to neutral aqueous solutions, as well as to air and sunlight, but is unstable and decomposes in alkaline solutions.[5][7][8] It is also incompatible with strong oxidizing agents and copper salts.[1][8]

Table 1: Physicochemical Properties of **Thiophanate-Methyl**

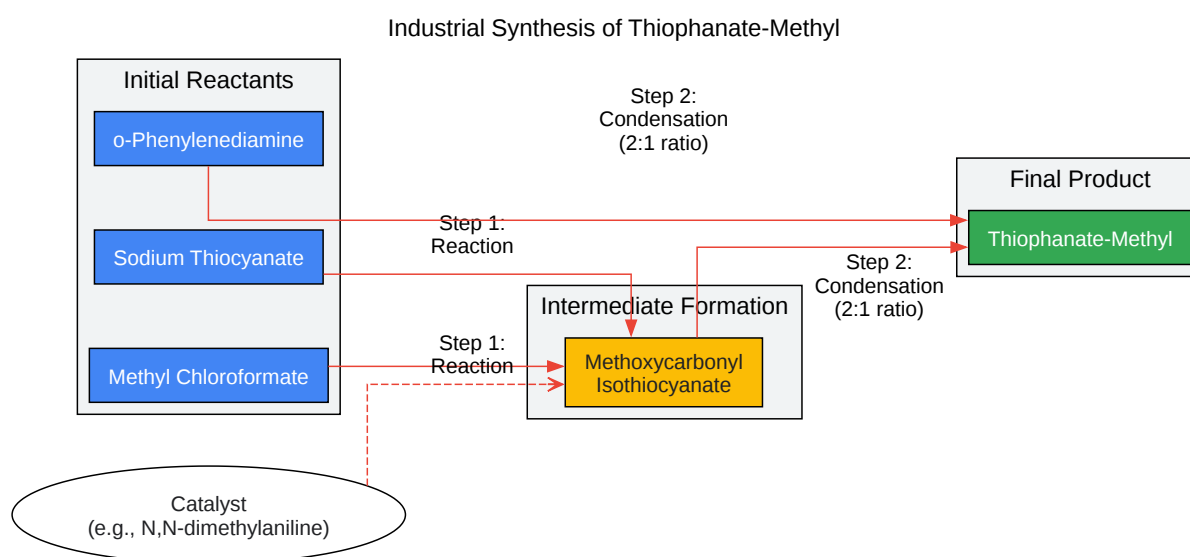
Property	Value	References
IUPAC Name	methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl] carbamate	[7]
CAS Number	23564-05-8	[2]
Molecular Formula	C ₁₂ H ₁₄ N ₄ O ₄ S ₂	[2]
Molecular Weight	342.39 g/mol	[9]
Appearance	Colorless to light brown crystalline powder/solid	[2][6]
Melting Point	172 °C (with decomposition)	[10]
Boiling Point	478.4 °C at 760 mmHg	[8]
Vapor Pressure	7.13 x 10 ⁻⁸ mmHg at 25 °C	[7][10]
Water Solubility	<100 mg/L (Slightly soluble)	[5][8]
Solubility in Organic Solvents (at 23-25 °C)	Acetone: 58.1 g/kgMethanol: 29.2 g/kgChloroform: 26.2 g/kgAcetonitrile: 24.4 g/kgEthyl Acetate: 11.9 g/kg	[5][7]
LogP (Octanol-Water Partition Coeff.)	1.40	[7]
pKa	7.28	[8]

Synthesis Pathway

The commercial production of **thiophanate-methyl** is typically achieved through a multi-step synthesis process starting from o-phenylenediamine.[2][6] The most common industrial method involves the reaction of o-phenylenediamine with an isothiocyanate intermediate, which is generated in situ or in a preceding step.[7][11]

The overall process can be described in two main stages:

- Formation of Methoxycarbonyl Isothiocyanate: Sodium thiocyanate (or potassium thiocyanate) is reacted with methyl chloroformate in a suitable solvent like acetone or ethyl acetate.[7][10][12] This reaction forms the key intermediate, methoxycarbonyl isothiocyanate. A catalyst, such as N,N-dimethylaniline or triethylamine, is often used.[10][12]
- Condensation with o-Phenylenediamine: The newly formed methoxycarbonyl isothiocyanate is then reacted with o-phenylenediamine. This is an exothermic addition reaction where two molecules of the isothiocyanate condense with one molecule of o-phenylenediamine to yield the final product, **thiophanate-methyl**. [10][12][13] The reaction temperature is carefully controlled to ensure high purity and yield.[11][13]



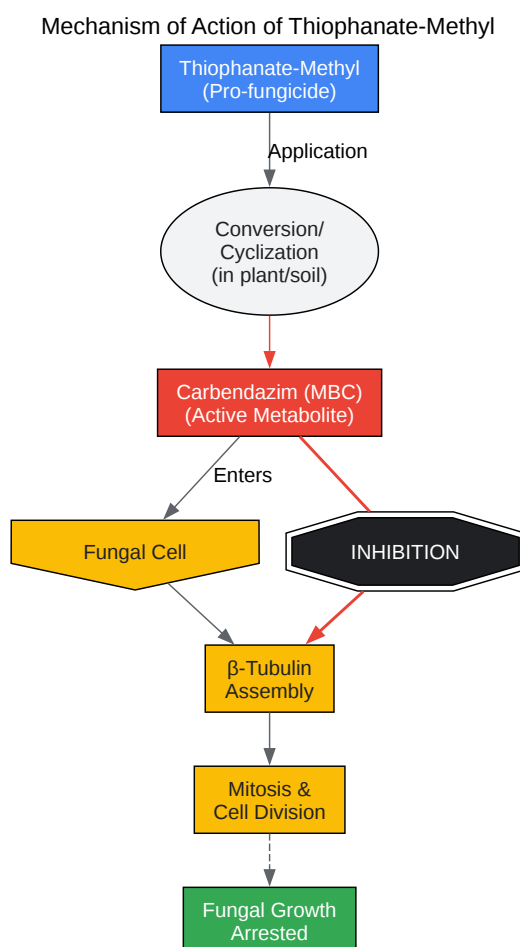
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Fig. 1: Industrial synthesis pathway of **Thiophanate-Methyl**.

Mechanism of Action: A Pro-Fungicide Approach

Thiophanate-methyl itself possesses weak fungicidal activity. Its efficacy stems from its transformation into carbendazim (MBC), which is the primary fungitoxic compound.[2][5][14] This conversion occurs through the cyclization of **thiophanate-methyl**, a process that can happen on the plant surface, within plant tissues, or in the soil.[4][5] The presence of plant enzymes and sunlight can facilitate this conversion.[4]

Once formed, carbendazim acts as a potent inhibitor of fungal mitosis (cell division). It specifically targets the assembly of β -tubulin, a protein subunit that polymerizes to form microtubules.[6] Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. By disrupting β -tubulin assembly, carbendazim prevents the formation of a functional mitotic spindle, thereby arresting the cell cycle and inhibiting fungal growth and proliferation.[3][6]



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Fig. 2: Conversion of **Thiophanate-Methyl** to Carbendazim and its inhibitory action.

Experimental Protocols: Residue Analysis

Accurate quantification of **thiophanate-methyl** and its metabolite carbendazim in environmental and agricultural samples is critical. Due to the lability of **thiophanate-methyl**, which can degrade to carbendazim during sample extraction and analysis, robust methods are required.[\[15\]](#)[\[16\]](#) High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (LC-MS/MS) detectors are the most common techniques.[\[15\]](#)[\[17\]](#)

Protocol: LC-MS/MS Analysis in Agricultural Products

This protocol is a generalized methodology based on common practices for the simultaneous determination of **thiophanate-methyl** and carbendazim in produce like pears or cucumbers.[\[4\]](#)
[\[18\]](#)

- Principle: The sample is extracted using a solvent, followed by a cleanup step to remove matrix interferences. The final extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for quantification.[\[17\]](#)
- Sample Preparation (QuEChERS-based Method):
 - Homogenize a representative sample (e.g., 10 g of pear) with 10 mL of methanol or acetonitrile.[\[18\]](#)[\[19\]](#)
 - Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.
 - Centrifuge the mixture at >4000 rpm for 5 minutes.
 - Take an aliquot of the supernatant (organic layer) for cleanup.
 - Perform dispersive solid-phase extraction (d-SPE) by adding the aliquot to a tube containing a cleanup sorbent (e.g., C18, PSA) and magnesium sulfate.[\[17\]](#)[\[18\]](#)
 - Vortex for 30 seconds and centrifuge again.
 - Filter the final supernatant through a 0.22 μm filter into an autosampler vial for analysis.
[\[15\]](#)

- Instrumentation and Conditions:
 - Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[15][18]
 - Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.[15]
 - Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[15]
 - Flow Rate: Approximately 0.2-0.4 mL/min.
 - Ionization Mode: Positive ESI mode.[15]
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - **Thiophanate-methyl** transition: 343 → 151 (for quantification).[20]
 - Carbendazim transition: 192 → 160 (for quantification).[15]
- Quantification:
 - Due to potential matrix effects, quantification is best performed using matrix-matched calibration curves.[18] Isotope-labeled internal standards can also be used to correct for analyte degradation and matrix effects.[15] The limit of quantification (LOQ) for this method is typically in the low µg/kg range (e.g., 10-20 µg/kg).[15][18]

General Workflow for LC-MS/MS Analysis

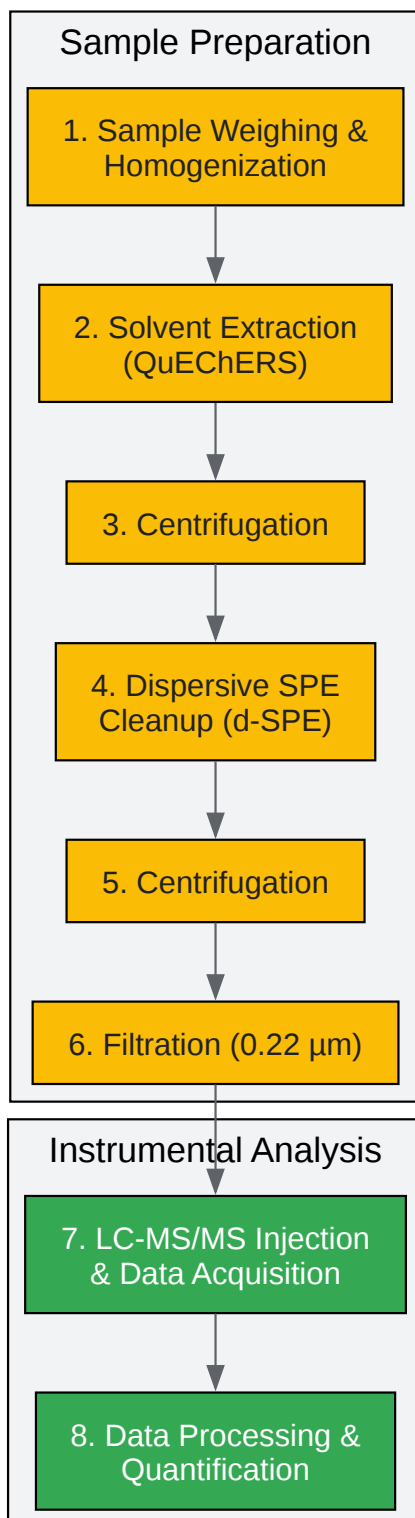
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Fig. 3: A typical experimental workflow for the analysis of **Thiophanate-Methyl**.

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